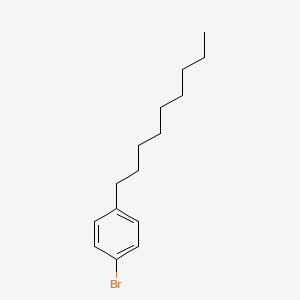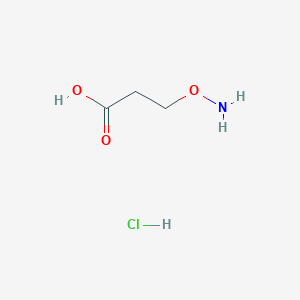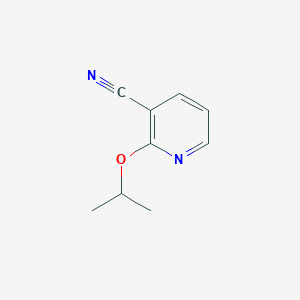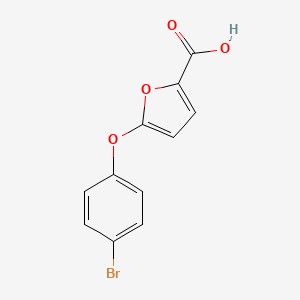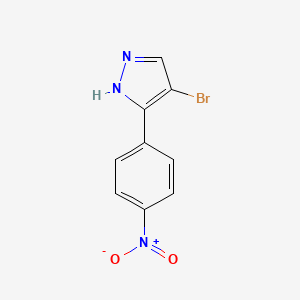
4-Bromo-3-(4-nitrophenyl)-1H-pyrazole
概要
説明
4-Bromo-3-(4-nitrophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the fourth position and a nitrophenyl group at the third position of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For this compound, the starting materials are usually 4-bromoacetophenone and 4-nitrophenylhydrazine.
-
Cyclization Reaction: : The reaction between 4-bromoacetophenone and 4-nitrophenylhydrazine leads to the formation of the pyrazole ring through a cyclization process. This reaction is typically carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions.
-
Purification: : The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
4-Bromo-3-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
-
Reduction Reactions: : The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
-
Oxidation Reactions: : The pyrazole ring can undergo oxidation reactions, leading to the formation of pyrazole N-oxides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), catalysts (copper iodide).
Reduction Reactions: Reducing agents (hydrogen gas, sodium dithionite), catalysts (palladium on carbon).
Oxidation Reactions: Oxidizing agents (m-chloroperbenzoic acid).
Major Products Formed
Substitution Reactions: 4-Amino-3-(4-nitrophenyl)-1H-pyrazole, 4-Thio-3-(4-nitrophenyl)-1H-pyrazole.
Reduction Reactions: 4-Bromo-3-(4-aminophenyl)-1H-pyrazole.
Oxidation Reactions: this compound N-oxide.
科学的研究の応用
4-Bromo-3-(4-nitrophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential applications in drug discovery and development. It serves as a lead compound for the design of new therapeutic agents.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group and the bromine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Bromo-3-(4-methylphenyl)-1H-pyrazole: Similar structure but with a methyl group instead of a nitro group.
4-Bromo-3-(4-chlorophenyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of a nitro group.
4-Bromo-3-(4-fluorophenyl)-1H-pyrazole: Similar structure but with a fluorine atom instead of a nitro group.
Uniqueness
4-Bromo-3-(4-nitrophenyl)-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more potent in biological applications compared to its analogs with different substituents.
特性
IUPAC Name |
4-bromo-5-(4-nitrophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-8-5-11-12-9(8)6-1-3-7(4-2-6)13(14)15/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHRISFLZHTMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502743 | |
| Record name | 4-Bromo-5-(4-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73227-97-1 | |
| Record name | 4-Bromo-5-(4-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


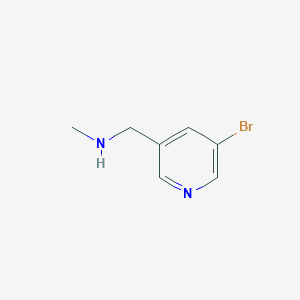
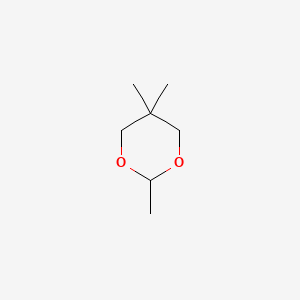
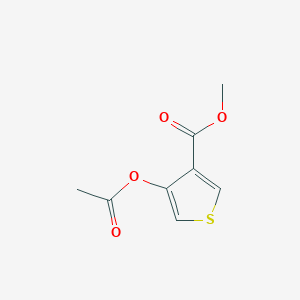
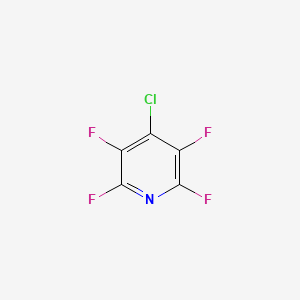
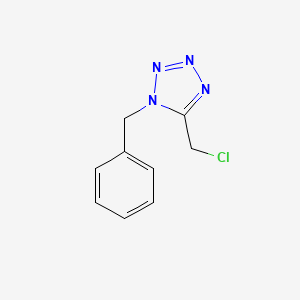

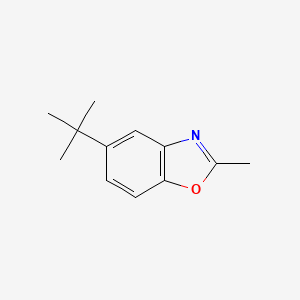
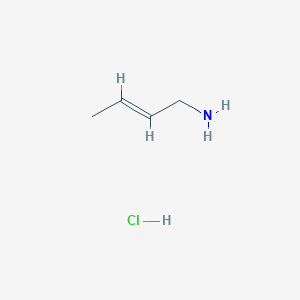
![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)
